molecular formula C11H13FO B1324700 1-(3-Fluorophenyl)-2,2-dimethylpropan-1-one CAS No. 62681-85-0

1-(3-Fluorophenyl)-2,2-dimethylpropan-1-one

Cat. No. B1324700
CAS RN: 62681-85-0
M. Wt: 180.22 g/mol
InChI Key: UQSOTBCAPUHYBF-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups it contains. The compound “1-(3-Fluorophenyl)-2,2-dimethylpropan-1-one” is an organic compound containing a fluorophenyl group and a ketone group .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis of a compound like “1-(3-Fluorophenyl)-2,2-dimethylpropan-1-one” would likely involve the reaction of a suitable fluorophenyl compound with a dimethylpropanone compound under appropriate conditions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various techniques, such as NMR spectroscopy, mass spectrometry, and chromatographic methods. The reactions of “1-(3-Fluorophenyl)-2,2-dimethylpropan-1-one” would likely depend on the reactivity of the fluorophenyl and ketone groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques .

Scientific Research Applications

Application

“1-(3-Fluorophenyl)-2,2-dimethylpropan-1-one” is a synthetic cathinone, a type of novel psychoactive substance (NPS). Synthetic cathinones are one of the most numerous and widespread groups among NPS .

Method of Application

Various online databases such as PubMed, Google Scholar, and databases of government agencies involved in early warning systems were used in search of reports on the identification of newly emerging synthetic cathinones .

Results

29 synthetic cathinones were identified that have been detected for the first time from early 2019 to mid-2022. The structures, known intoxication symptoms, detected concentrations in biological material in poisoning cases, as well as the countries and dates of their first appearance were described .

Pharmaceutical Chemistry

Application

“1-(3-Fluorophenyl)-2,2-dimethylpropan-1-one” is used in the synthesis of new Schiff bases derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione .

Method of Application

New derivatives were obtained from the 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione reaction, with corresponding benzaldehydes with various substituents at position 4 .

Results

Several new substances have shown moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .

Drug Design and Discovery

Application

“1-(3-Fluorophenyl)-2,2-dimethylpropan-1-one” is a precursor in the synthesis of 3-Fluoroamphetamine , a stimulant drug from the amphetamine family .

Method of Application

3-Fluoroamphetamine acts as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin . It is self-administered by mice to a similar extent to related drugs such as 4-fluoroamphetamine and 3-methylamphetamine .

Results

3-Fluoroamphetamine often found its use as a designer drug in several studies to mimic the effects of illegal amphetamines . It has also appeared on the drug market for recreational use as an amphetamine alternative .

Photocatalytic Biomass Reforming

Application

“1-(3-Fluorophenyl)-2,2-dimethylpropan-1-one” is used in the synthesis of Covalent Triazine Frameworks (CTFs) .

Method of Application

CTFs are synthesized using “1-(3-Fluorophenyl)-2,2-dimethylpropan-1-one” and are applied for efficient photocatalytic reforming of glucose .

Results

The resulting CTFs showed a high hydrogen evolution rate up to 330 μmol g −1 h −1 under pH = 12 . This work presented a new way to synthesize CTFs and further exhibited their potential applications in photocatalytic biomass reforming .

Antibacterial Drugs

Application

“1-(3-Fluorophenyl)-2,2-dimethylpropan-1-one” is used in the synthesis of 3-bromo-N-(3-fluorophenyl) benzenesulfonamide . Sulfonamides have been used as antibacterial drugs for decades .

Method of Application

3-bromo-N-(3-fluorophenyl) benzenesulfonamide is synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .

Results

The single crystal of the compound is analyzed by X-ray diffraction . This compound could potentially be used as an antibacterial drug .

Designer Drugs

Application

“1-(3-Fluorophenyl)-2,2-dimethylpropan-1-one” is used in the synthesis of 3-Fluoroamphetamine , a stimulant drug from the amphetamine family .

Method of Application

3-Fluoroamphetamine acts as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin . It is self-administered by mice to a similar extent to related drugs such as 4-fluoroamphetamine and 3-methylamphetamine .

Results

3-Fluoroamphetamine often found its use as a designer drug in several studies to mimic the effects of illegal amphetamines . It has also appeared on the drug market for recreational use as an amphetamine alternative .

Safety And Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. These studies assess the compound’s potential to cause harm to humans or the environment .

Future Directions

The future directions for the study of a compound like “1-(3-Fluorophenyl)-2,2-dimethylpropan-1-one” could include further investigations into its synthesis, properties, and potential applications. This could involve the development of new synthetic routes, the study of its reactivity towards various reagents, and the exploration of its potential uses in areas such as materials science or medicinal chemistry .

properties

IUPAC Name

1-(3-fluorophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSOTBCAPUHYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642470
Record name 1-(3-Fluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)-2,2-dimethylpropan-1-one

CAS RN

62681-85-0
Record name 1-(3-Fluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-fluorophenyl)-2,2-dimethylpropan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Raghuvanshi - 2017 - Niedersächsische Staats-und …
Number of citations: 0

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